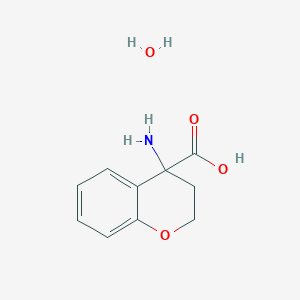
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate is a chemical compound with the molecular formula C10H13NO4. It is a derivative of benzopyran, a class of compounds known for their diverse biological activities.
Vorbereitungsmethoden
The synthesis of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate involves several steps. One common method includes the reaction of salicylic aldehyde with ethyl cyanoacetate and ammonium acetate under reflux conditions . This reaction forms the chroman ring structure, which is then further modified to introduce the amino and carboxylic acid groups. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of green solvents and catalysts to minimize environmental impact .
Analyse Chemischer Reaktionen
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. .
Wissenschaftliche Forschungsanwendungen
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of papermaking additives and coating agents
Wirkmechanismus
The mechanism of action of 4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate involves its interaction with various molecular targets. It can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-amino-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid hydrate can be compared with other benzopyran derivatives, such as:
4-oxo-4H-1-benzopyran-2-carboxylic acid: Known for its use in medicinal chemistry.
3,4-dihydro-2H-1-benzopyran-2-one: Commonly used in fragrance and flavor industries. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C10H13NO4 |
|---|---|
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
4-amino-2,3-dihydrochromene-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C10H11NO3.H2O/c11-10(9(12)13)5-6-14-8-4-2-1-3-7(8)10;/h1-4H,5-6,11H2,(H,12,13);1H2 |
InChI-Schlüssel |
TTZUHDNHNTYQAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=CC=CC=C2C1(C(=O)O)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


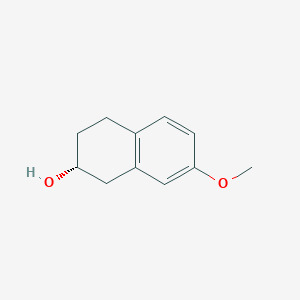

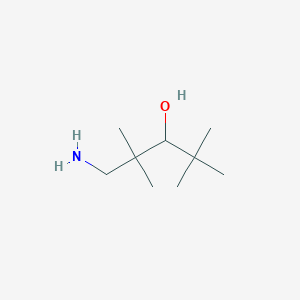
amine](/img/structure/B13186450.png)
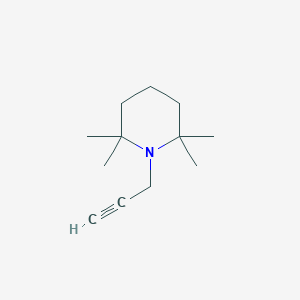

![7'-Ethyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13186460.png)
amine](/img/structure/B13186479.png)
![1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13186484.png)

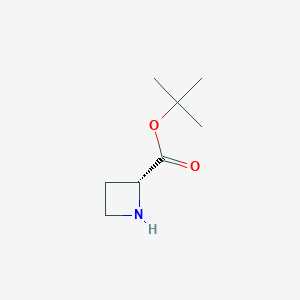

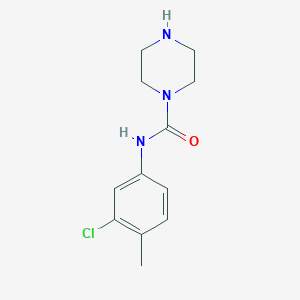
![{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13186509.png)
